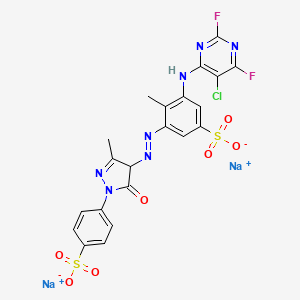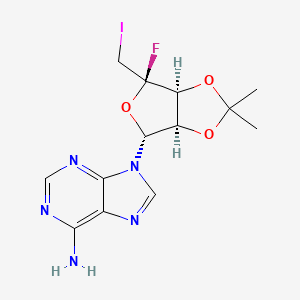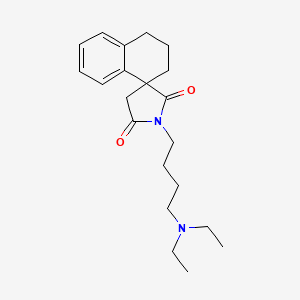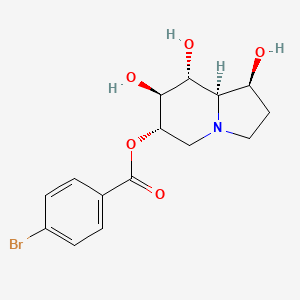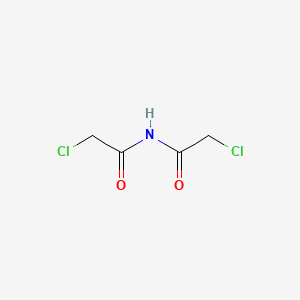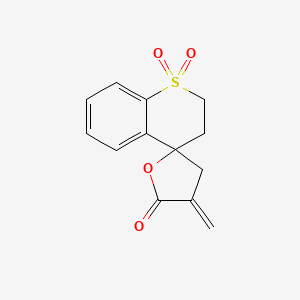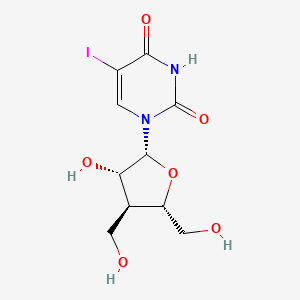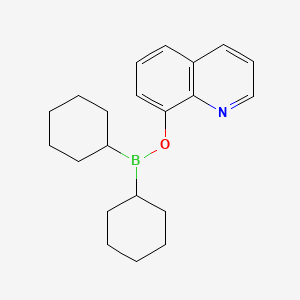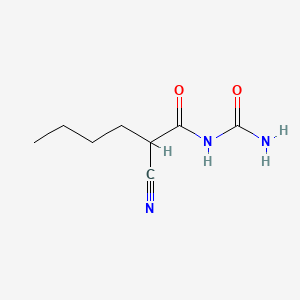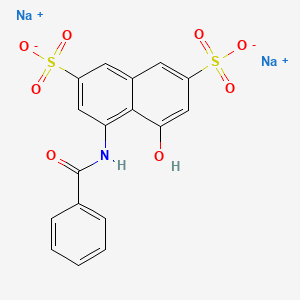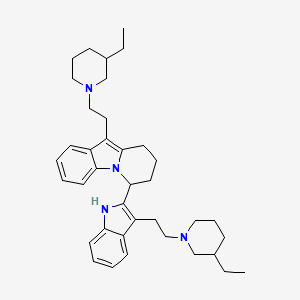
Di(demethoxycarbonyl)tetrahydrosecamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(demethoxycarbonyl)tetrahydrosecamine is a complex organic compound with the molecular formula C38H52N4. It is characterized by its intricate structure, which includes multiple aromatic rings and tertiary amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(demethoxycarbonyl)tetrahydrosecamine involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc) for the protection of amine groups, followed by selective deprotection under mild conditions . The reaction typically takes place in ethanol with Amberlyst-15 as a catalyst, which can be easily separated and reused .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Di(demethoxycarbonyl)tetrahydrosecamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane (DMDO) under controlled conditions.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: DMDO in acetone, cooled in an ice bath.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DMDO can lead to the formation of ketones or alcohols, while reduction with sodium borohydride typically yields amines.
Wissenschaftliche Forschungsanwendungen
Di(demethoxycarbonyl)tetrahydrosecamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Di(demethoxycarbonyl)tetrahydrosecamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and the alteration of cellular signaling pathways . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Di(demethoxycarbonyl)tetrahydrosecamine can be compared with other similar compounds, such as:
Tetrahydrosecamine: Lacks the demethoxycarbonyl groups, resulting in different chemical properties and reactivity.
Demethoxycarbonylated analogs: Compounds with similar structures but without the demethoxycarbonyl groups, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33626-53-8 |
|---|---|
Molekularformel |
C38H52N4 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C38H52N4/c1-3-28-12-10-22-40(26-28)24-20-32-31-15-6-8-17-35(31)42-36(32)18-9-19-37(42)38-33(30-14-5-7-16-34(30)39-38)21-25-41-23-11-13-29(4-2)27-41/h5-8,14-17,28-29,37,39H,3-4,9-13,18-27H2,1-2H3 |
InChI-Schlüssel |
RJMPZVNRFHISRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


